7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3- and 7-positions. The 3-position bears a 2-methoxyphenyl group, while the 7-position is functionalized with a 2-(4-fluorophenyl)-2-oxoethoxy chain. Its structural uniqueness lies in the combination of fluorine (electron-withdrawing) and methoxy (electron-donating) groups, which may modulate electronic and steric properties critical for biological interactions .
Properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJEBRLHQWTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-methoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction with a suitable reagent, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide.
Cyclization: The resulting intermediate is then subjected to cyclization under acidic conditions to form the chromen-4-one core structure.
Etherification: The final step involves the etherification of the chromen-4-one core with 4-fluorophenyl-2-oxoethoxy group using a suitable etherifying agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cell signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., 4-F, 4-Cl): Enhance stability and may improve antimicrobial activity by increasing electrophilicity . Methoxy position: 2-Methoxy (target) vs.
- Biological Activity :
- Triazole-containing analogs (e.g., 6a-q in ) exhibit broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL), suggesting that replacing the triazole with a 2-oxoethoxy group (as in the target) may reduce potency unless compensated by other substituents .
- α-Glucosidase inhibitors (e.g., 4a) highlight the importance of halogenated aryl groups in enzyme interaction .
Research Findings and Pharmacological Implications
Antimicrobial Potential
While direct data for the target compound are unavailable, structurally related chromen-4-one derivatives show:
- Antibacterial activity : Against S. aureus (MIC = 16 μg/mL) and E. coli (MIC = 32 μg/mL) for triazole-linked analogs .
- Antifungal activity : Inhibition zones of 12–18 mm against C. albicans .
The target’s 4-fluorophenyl group may enhance membrane permeability compared to chlorophenyl analogs, though this requires experimental validation .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition: Derivatives with aminoethoxy chains (e.g., compound 16) show IC₅₀ values < 1 μM, indicating that polar substituents at the 7-position are critical for enzyme interaction .
- α-Glucosidase Inhibition : Chlorophenyl-substituted 4a () exhibits moderate activity, suggesting fluorophenyl substitution could improve selectivity .
Biological Activity
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, which is recognized for its diverse biological activities. This compound features a fluorophenyl group and a methoxyphenyl moiety, contributing to its potential pharmacological properties. The molecular formula of this compound is with a molecular mass of approximately 420.41 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the fluorine atom enhances the electron-withdrawing properties, potentially increasing the compound's affinity for biological targets .
Anti-inflammatory Properties
Research indicates that derivatives of chromenones, including this specific compound, exhibit significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which is a common model for studying inflammation . The inhibition of NO production suggests that this compound may modulate inflammatory pathways, possibly by affecting nuclear factor kappa B (NF-κB) activation .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293-T) . The mechanism behind its cytotoxicity may involve the induction of apoptosis and modulation of cell cycle progression.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response. Preliminary data suggest moderate inhibition against COX-2 and LOX-5/15 enzymes, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities and Effects
Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of various chromone derivatives, it was found that this compound significantly reduced LPS-induced NO production without exhibiting cytotoxicity at effective concentrations. This suggests a selective action on inflammatory pathways without harming normal cellular functions .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on breast cancer cells revealed a dose-dependent response where higher concentrations led to increased apoptosis rates. The study utilized flow cytometry to quantify apoptotic cells and concluded that the compound could serve as a lead structure for developing anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
